Mirabegron o-glucuronide

Descripción general

Descripción

Mirabegron o-glucuronide is a metabolite of mirabegron, a selective beta-3 adrenergic receptor agonist. Mirabegron is primarily used to treat overactive bladder by relaxing the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity . The o-glucuronide form is one of the major metabolites found in human plasma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of mirabegron involves multiple steps, starting with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in the presence of a solvent, base, and/or catalyst to obtain ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This intermediate is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, which is further reduced to ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. The final step involves reacting this compound with another compound of formula (VII) in the presence of a solvent, acid, and/or catalyst to obtain mirabegron .

Industrial Production Methods

Industrial production of mirabegron follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Mirabegron o-glucuronide undergoes several types of chemical reactions, including:

Glucuronidation: This is the primary reaction where mirabegron is conjugated with glucuronic acid to form this compound.

Oxidation and Reduction: These reactions are involved in the metabolic pathways of mirabegron, leading to the formation of various metabolites.

Common Reagents and Conditions

Glucuronidation: Uridine 5’-diphosphate-glucuronic acid (UDPGA) is the common reagent used in the presence of uridine 5’-diphosphate-glucuronosyltransferase (UGT) enzymes.

Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

The major product formed from the glucuronidation of mirabegron is this compound. Other metabolites include carbamoyl-glucuronide and N-glucuronide .

Aplicaciones Científicas De Investigación

Introduction to Mirabegron O-Glucuronide

This compound is a significant metabolite of mirabegron, a drug primarily used for treating overactive bladder (OAB). As a beta-3 adrenergic receptor agonist, mirabegron enhances bladder capacity and reduces involuntary contractions, thereby alleviating symptoms associated with OAB. Understanding the applications of this compound is crucial for optimizing therapeutic strategies and assessing pharmacokinetics in clinical settings.

Metabolic Pathways

Mirabegron undergoes extensive metabolism, with glucuronidation being one of the primary pathways. The enzyme responsible for this process is uridine 5'-diphosphate-glucuronosyltransferase (UGT). Specifically, the UGT isoform M11 catalyzes the formation of this compound, which is one of the major metabolites found in human plasma. This metabolic pathway plays a critical role in the clearance of mirabegron from the body, influencing its pharmacokinetic profile and therapeutic efficacy .

Pharmacokinetic Properties

This compound exhibits distinct pharmacokinetic properties that are essential for understanding its clinical applications:

- Absorption : Following administration, mirabegron is rapidly absorbed, with peak plasma concentrations typically reached within 1-4 hours.

- Distribution : The metabolite is widely distributed in body tissues, contributing to its prolonged action.

- Elimination : The half-life of this compound allows for once-daily dosing, enhancing patient compliance .

Treatment of Overactive Bladder

This compound is primarily relevant in the context of treating OAB. Clinical studies have demonstrated that mirabegron significantly reduces urinary frequency and urgency while improving overall quality of life. In randomized controlled trials, patients receiving mirabegron showed a statistically significant reduction in the number of micturitions per day compared to placebo groups .

Safety Profile

The safety profile of mirabegron, including its metabolite O-glucuronide, has been evaluated extensively. Common adverse effects include hypertension and urinary retention; however, these are generally manageable. Importantly, mirabegron may be preferable for patients who cannot tolerate antimuscarinic agents due to their anticholinergic side effects .

Special Populations

Research indicates that mirabegron is effective in elderly populations who often exhibit increased sensitivity to medications. A phase IV study confirmed its efficacy and safety in patients aged 65 and older with OAB, demonstrating significant improvements in urinary symptoms without exacerbating cognitive decline .

Table 1: Efficacy Outcomes from Clinical Trials

| Study Type | Patient Population | Dosage (mg) | Primary Outcome Measure | Result |

|---|---|---|---|---|

| Randomized Controlled Trial | Adults with OAB | 25-100 | Micturitions per 24 hours | Reduction by 1.05 - 1.93 |

| Phase IV Study | Elderly Patients (≥65) | 25-50 | Incontinence episodes per 24 hours | Significant reduction observed |

| Long-term Study | Mixed Age Groups | 50 | Quality of life improvement | Positive impact on symptom severity |

Table 2: Safety Profile Summary

| Adverse Effect | Incidence (%) |

|---|---|

| Hypertension | 7.5 - 11.3 |

| Urinary Retention | Variable |

| Dry Mouth | Low |

Mecanismo De Acción

Mirabegron o-glucuronide exerts its effects by being a metabolite of mirabegron, which is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of overactive bladder .

Comparación Con Compuestos Similares

Similar Compounds

Solifenacin: Another compound used to treat overactive bladder but works through antimuscarinic activity.

Darifenacin: Similar to solifenacin, it is an antimuscarinic agent used for overactive bladder.

Uniqueness

Mirabegron o-glucuronide is unique due to its selective action on beta-3 adrenergic receptors, which provides a different mechanism of action compared to antimuscarinic agents. This results in fewer side effects and a better safety profile .

Actividad Biológica

Mirabegron, a beta-3 adrenergic receptor agonist, is primarily used in the treatment of overactive bladder (OAB). One of its significant metabolites, Mirabegron O-glucuronide (M11), is formed through glucuronidation, a crucial metabolic pathway that influences the pharmacokinetics and biological activity of the drug. This article explores the biological activity of this compound, including its metabolic pathways, efficacy, safety profile, and relevant case studies.

Metabolism and Formation of this compound

Mirabegron undergoes extensive metabolism in humans, primarily via oxidative pathways and glucuronidation. The key enzymes involved in its metabolism include:

- CYP3A4 and CYP2D6 : Responsible for oxidative metabolism.

- UGT2B7, UGT1A3, and UGT1A8 : Responsible for the formation of glucuronides, including this compound (M11) .

The formation of M11 is significant as it represents one of the major circulating metabolites in human plasma, contributing to the overall pharmacological effects observed with Mirabegron treatment.

Mirabegron acts as a selective agonist for beta-3 adrenergic receptors located in the bladder's detrusor muscle. Activation of these receptors leads to:

- Smooth Muscle Relaxation : Increases bladder capacity and reduces the frequency of involuntary contractions.

- Efficacy Against OAB Symptoms : Clinical studies have demonstrated that Mirabegron significantly improves symptoms associated with OAB, such as urgency and incontinence .

Efficacy Studies

A phase IV clinical trial highlighted the efficacy of Mirabegron in elderly patients with OAB. The study showed statistically significant improvements in:

- Mean number of micturitions per day.

- Mean volume voided per micturition.

- Mean number of urgency episodes .

Additionally, a real-world study confirmed that Mirabegron was well-tolerated and effective across different age groups .

Safety Profile

Mirabegron's safety profile has been assessed in multiple studies. Common treatment-emergent adverse events (TEAEs) include:

- Hypertension

- Nasopharyngitis

- Urinary tract infections

However, these were generally mild and comparable to placebo . Notably, Mirabegron exhibits a favorable tolerability profile compared to traditional antimuscarinics, which may enhance patient compliance .

Case Studies

- Elderly Patients with OAB :

- Real-World Effectiveness :

Propiedades

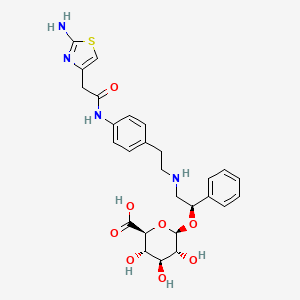

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethylamino]-1-phenylethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O8S/c28-27-31-18(14-40-27)12-20(32)30-17-8-6-15(7-9-17)10-11-29-13-19(16-4-2-1-3-5-16)38-26-23(35)21(33)22(34)24(39-26)25(36)37/h1-9,14,19,21-24,26,29,33-35H,10-13H2,(H2,28,31)(H,30,32)(H,36,37)/t19-,21-,22-,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLQDOWMJNKLOR-JBWRIQTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-65-0 | |

| Record name | Mirabegron o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR82L4OOM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.